molecular formula C10H23NO2Si B12847248 (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine

(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine

Cat. No.: B12847248
M. Wt: 217.38 g/mol
InChI Key: JGMILJGUVOZTKA-UHFFFAOYSA-N
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Description

(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine: is a chemical compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The oxetane ring can be formed through cyclization reactions involving appropriate precursors. The methanamine group is introduced via amination reactions, often using reagents like ammonia or amines under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of oxetane derivatives with oxidized nitrogen functionalities.

    Reduction: Reduction reactions can be employed to modify the oxetane ring or the methanamine group, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with nitro or hydroxyl groups, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a key intermediate in the synthesis of pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it a versatile intermediate for various applications .

Mechanism of Action

The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The oxetane ring and methanamine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

  • (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)methanol
  • (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)amine
  • (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)acetic acid

Uniqueness: Compared to similar compounds, (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine stands out due to the presence of both the methanamine group and the TBDMS-protected oxetane ring. This combination of functional groups provides unique reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C10H23NO2Si

Molecular Weight

217.38 g/mol

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxyoxetan-3-yl]methanamine

InChI

InChI=1S/C10H23NO2Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6-8,11H2,1-5H3

InChI Key

JGMILJGUVOZTKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(COC1)CN

Origin of Product

United States

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